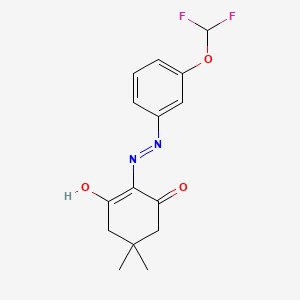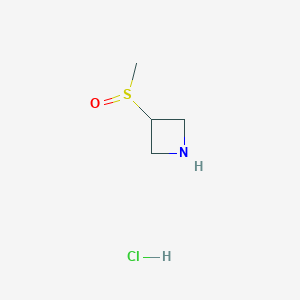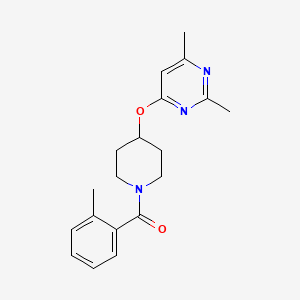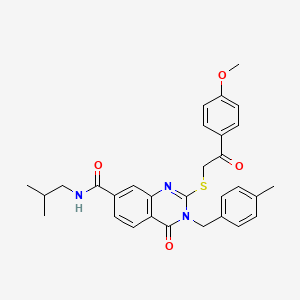![molecular formula C16H18N4O4S B2984822 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine CAS No. 794541-48-3](/img/structure/B2984822.png)
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its framework . It has shown significant antibacterial potential, particularly against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the use of 10% Na2CO3 in distilled water with stirring for 4 hours, followed by DMF/LiH/substituted-benzyl halides (IVa – k) with stirring at room temperature for 4–5 hours .Molecular Structure Analysis
The structure of the sulfonamide derivatives was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition Applications
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. These compounds exhibited significant minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against E. coli, S. aureus, and S. mutans strains. They also demonstrated effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy (Mekky & Sanad, 2020).
Genotoxicity Studies
- The compound 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a selective 5-HT2C agonist, was investigated for its genotoxicity potential. It showed a metabolism- and dose-dependent increase of reverse mutations in specific strains, suggesting bioactivation to a reactive intermediate that covalently binds DNA. This highlights the importance of metabolic activation in assessing the safety profile of new compounds (Kalgutkar et al., 2007).
Anti-Tubercular Agents
- A study focused on novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, highlighting the potential of pyrazine derivatives in developing new anti-tubercular agents (Srinivasarao et al., 2020).
Central Serotoninmimetic Activity
- Research on a series of 2-(1-piperazinyl)pyrazines synthesized and evaluated for central serotonin-like activity identified compounds with potent central serotoninmimetic activity. This indicates the potential use of such structures in developing drugs targeting the central nervous system (Lumma et al., 1978).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.
Mode of Action
The compound likely interacts with its target through a nucleophilic attack . Specifically, the nitrogen atom of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety may attack the electrophilic sulfur atom of a sulfonyl chloride group in an aqueous environment . This reaction could result in the formation of a sulfonamide, which can inhibit the activity of carbonic anhydrase .
Biochemical Pathways
The inhibition of carbonic anhydrase by the compound can affect several biochemical pathways. Carbonic anhydrase is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons. Therefore, its inhibition can disrupt pH regulation and CO2 transport, potentially affecting a wide range of physiological processes .
Pharmacokinetics
The compound’s water-soluble sodium salts can be precipitated as water-insoluble products by the addition of hydrochloric acid . This suggests that the compound might have good bioavailability and could be distributed throughout the body.
Result of Action
The inhibition of carbonic anhydrase by the compound can lead to a decrease in the production of bicarbonate ions and protons, disrupting pH balance and CO2 transport. This could potentially result in a variety of physiological effects, depending on the specific tissues and systems affected .
Action Environment
The action of the compound is likely influenced by various environmental factors. For instance, the nucleophilic attack that forms the sulfonamide occurs in an aqueous environment at pH 10 . Therefore, the compound’s action, efficacy, and stability might be affected by factors such as pH, temperature, and the presence of other chemical species.
Eigenschaften
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c21-25(22,13-1-2-14-15(11-13)24-10-9-23-14)20-7-5-19(6-8-20)16-12-17-3-4-18-16/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLINZOVBXLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2984741.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2984742.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2984754.png)

![7-[(E)-but-2-enyl]-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2984757.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)
